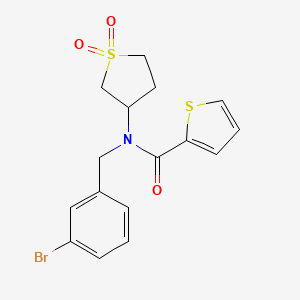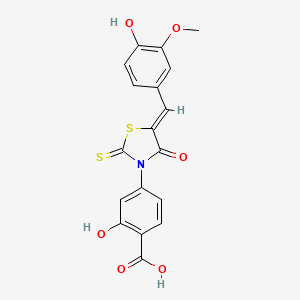![molecular formula C15H15N5S B12130106 3-(4-Methyl-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine](/img/structure/B12130106.png)
3-(4-Methyl-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methyl-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by its unique structure, which includes a triazole ring, a pyridine ring, and a benzylsulfanyl group. The molecular formula of this compound is C15H15N5S, and it has a molecular weight of 297.38 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine typically involves the reaction of 4-methylbenzyl chloride with 5-pyridin-4-yl-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methyl-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution on the triazole ring can introduce various functional groups .
Aplicaciones Científicas De Investigación
3-(4-Methyl-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as luminescent materials
Mecanismo De Acción
The mechanism of action of 3-(4-Methyl-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing their activity. This compound may inhibit the activity of certain enzymes, leading to its antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Methoxy-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine
- 3-(4-Chlorobenzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine
- 3-(4-Nitrobenzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine
Uniqueness
The uniqueness of 3-(4-Methyl-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the benzylsulfanyl moiety can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C15H15N5S |
|---|---|
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
3-[(4-methylphenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C15H15N5S/c1-11-2-4-12(5-3-11)10-21-15-19-18-14(20(15)16)13-6-8-17-9-7-13/h2-9H,10,16H2,1H3 |
Clave InChI |
NFYUOTWRHCIKPF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B12130040.png)
![7-[4-(difluoromethoxy)-3-methoxyphenyl]-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carbaldehyde](/img/structure/B12130046.png)
![(5Z)-2-(3,4-dimethoxyphenyl)-5-[4-(hexyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12130047.png)
![2-[(4,8-dimethylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12130061.png)

![(2Z)-2-(3-ethoxy-4-propoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B12130079.png)
![N-(3,5-dimethylphenyl)-N-(8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-yliden)amine](/img/structure/B12130082.png)

![6-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12130089.png)
![2-(4-Methoxyphenyl)-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12130090.png)

![3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12130097.png)


